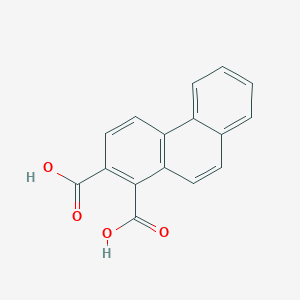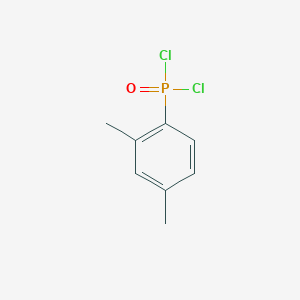
(2,4-Dimethylphenyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylphenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C8H9Cl2OP It is characterized by the presence of a phosphonic dichloride group attached to a 2,4-dimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)phosphonic dichloride typically involves the reaction of 2,4-dimethylphenol with phosphorus trichloride (PCl3) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2,4−Dimethylphenol+PCl3→(2,4−Dimethylphenyl)phosphonic dichloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (2,4-Dimethylphenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of phosphonic esters or amides.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates under specific conditions.
Reduction Reactions: Reduction of this compound can yield phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed:
Phosphonic Esters: Formed by the reaction with alcohols.
Phosphonic Amides: Formed by the reaction with amines.
Phosphonic Acids: Formed by oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylphenyl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including phosphonates and phosphine oxides.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,4-Dimethylphenyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The phosphonic dichloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Phenylphosphonic Dichloride: Similar structure but lacks the methyl groups on the phenyl ring.
(2,6-Dimethylphenyl)phosphonic Dichloride: Similar structure with methyl groups at different positions on the phenyl ring.
(4-Methylphenyl)phosphonic Dichloride: Contains only one methyl group on the phenyl ring.
Uniqueness: (2,4-Dimethylphenyl)phosphonic dichloride is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in steric and electronic effects, making it a valuable compound for targeted synthetic applications.
Eigenschaften
CAS-Nummer |
72758-25-9 |
|---|---|
Molekularformel |
C8H9Cl2OP |
Molekulargewicht |
223.03 g/mol |
IUPAC-Name |
1-dichlorophosphoryl-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H9Cl2OP/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
RABNGFAKXCYVJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)P(=O)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


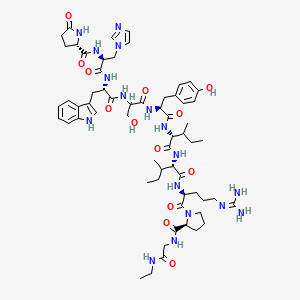



![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
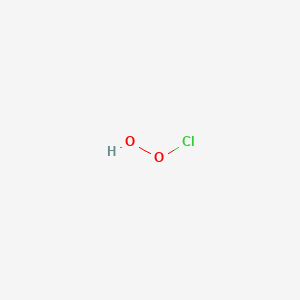
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

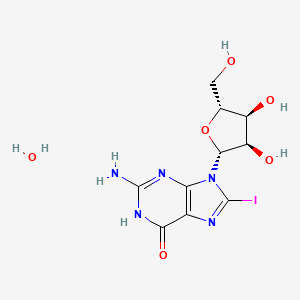
![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
